3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one
Description
This compound features a coumarin backbone substituted at the 3-position with a thiazole ring bearing a 7-(diethylamino)-2-imino-2H-chromen-3-yl group. The imino group (NH) at the 2-position distinguishes it from typical 2-oxo coumarins, influencing tautomerism and hydrogen-bonding capabilities . Thiazole incorporation introduces heterocyclic diversity, often linked to biological activity .
Properties
IUPAC Name |
3-[2-[7-(diethylamino)-2-iminochromen-3-yl]-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-3-28(4-2)17-10-9-16-12-19(23(26)30-22(16)13-17)24-27-20(14-32-24)18-11-15-7-5-6-8-21(15)31-25(18)29/h5-14,26H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSKEYQYSTADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde . This intermediate is then reacted with appropriate thiazole derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:
Fluorescent Probes: Due to its strong fluorescent properties, it is used as a fluorescent probe in biological imaging and diagnostic assays.
Chemosensors: The compound can act as a chemosensor for detecting metal ions, such as copper, in various samples.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to intramolecular charge transfer (ICT) mechanisms, which are modulated by the electron-donating and electron-withdrawing groups present in the molecule . In biological systems, it can interact with nucleic acids and proteins, leading to changes in their fluorescence properties, which can be used for imaging and diagnostic purposes.
Comparison with Similar Compounds
Physicochemical and Functional Properties
Fluorescence and Photostability:
- The 7-diethylamino group in the target compound likely enhances fluorescence quantum yield compared to non-dialkylated analogues, similar to Coumarin 7 .
- DTBO’s trifluoromethyl substitution improves charge transport in organic solar cells (OSCs), suggesting that targeted substitutions in the thiazole or coumarin moieties could optimize photophysical properties .
Hydrogen Bonding and Crystal Packing:
- The imino group (NH) may participate in intermolecular hydrogen bonds, akin to the hydrazine-thiazole derivative in , which forms 2D networks via O–H···O and N–H···O interactions .
- In contrast, 2-oxo coumarins (e.g., 3j) rely on carbonyl groups for hydrogen bonding, which influences solubility and crystallinity .
Biological Activity
The compound 3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one is a hybrid molecule that combines elements from chromenes and thiazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.54 g/mol. Its structure features a diethylamino group and a thiazole moiety linked to a chromenone core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various human cancer cell lines demonstrated significant cytotoxic effects. For instance:
- Cell Lines Tested : DAN-G, A-427, LCLC-103H, SISO, and RT-4.
- IC50 Values : The compound exhibited IC50 values in the range of 1.51 to 2.60 µM, indicating potent anticancer activity against these cell lines .
Antimicrobial Properties
The compound also shows promising antimicrobial activity . Research indicates that derivatives of thiazolyl and chromenone structures can inhibit bacterial growth and biofilm formation:
- Pathogens Tested : Various strains of bacteria were used to assess the antimicrobial efficacy.
- Results : The compound demonstrated significant inhibition of biofilm formation, which is critical in preventing chronic infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated through various assays:
- Methodology : Carrageenan-induced paw edema assay was used to assess the anti-inflammatory effects.
- Findings : Compounds similar in structure have shown a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .
Study 1: Anticancer Efficacy
A study published in 2018 explored the synthesis and biological evaluation of similar compounds derived from chromenones and thiazoles. The results indicated that modifications at the diethylamino position significantly enhanced anticancer activity against multiple cell lines .
Study 2: Antimicrobial Evaluation
In another study focused on thiazole derivatives, it was found that compounds with similar structural motifs effectively reduced bacterial viability and inhibited biofilm formation in Staphylococcus aureus and Escherichia coli strains .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/Effect |
|---|---|---|
| Anticancer | DAN-G | 1.51 µM |
| Anticancer | A-427 | 2.60 µM |
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Anti-inflammatory | Carrageenan model | Comparable to diclofenac |
Q & A
Basic Question: What are the established synthetic routes for this compound, and how is its structural integrity validated?
Answer:
The compound is synthesized via multi-step protocols involving coumarin and thiazole precursors. A common route involves:
Bromoacetylation : Reacting 7-(diethylamino)-4-methyl-2H-chromen-2-one with bromine in chloroform to form 3-(bromoacetyl) intermediates .
Thiazole Cyclization : Treating the intermediate with thiourea or substituted anilines in ethanol under reflux, forming the thiazole ring .
Purification : Crystallization using ethanol or acetonitrile to isolate the product.
Structural Validation:
- Spectroscopy : UV-vis, FTIR, / NMR, and mass spectrometry confirm functional groups and molecular weight .
- X-ray Crystallography : Single-crystal studies (orthorhombic space group Pna2) validate bond lengths, angles, and stereochemistry .
Basic Question: How do substituents (e.g., diethylamino, nitro, methoxy) influence the compound's physicochemical and biological properties?
Answer:
Substituents modulate electronic properties, solubility, and bioactivity:
Advanced Question: How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Answer:
Contradictions often arise from:
- Varied Assay Conditions : Standardize protocols (e.g., MIC for antimicrobial tests) .
- Substituent Positioning : Ortho/meta/para substituents on the thiazole or coumarin rings alter steric/electronic interactions. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase .
- Data Normalization : Use internal controls (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds .
Advanced Question: What computational methods are suitable for predicting the compound's electronic properties and binding modes?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases, DNA) using software like Schrödinger Maestro .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
Advanced Question: How can the synthesis be optimized to improve yield and purity?
Answer:
- Solvent Screening : Replace ethanol with DMF or THF to enhance reaction rates .
- Catalyst Use : Add ZnCl or piperidine to accelerate cyclization .
- Grindstone Chemistry : Solvent-free mechanochemical synthesis reduces byproducts and improves atom economy .
Advanced Question: What experimental strategies are recommended for analyzing crystal packing and intermolecular interactions?
Answer:
- X-ray Diffraction : Refine unit cell parameters (e.g., a = 13.0785 Å, b = 25.746 Å for orthorhombic systems) to identify H-bonding and π-π stacking .
- Hirshfeld Surface Analysis : Quantify interactions (e.g., C–H···O, N–H···S) using CrystalExplorer .
Advanced Question: How can substituent effects on fluorescence be systematically studied?
Answer:
- Time-Resolved Spectroscopy : Measure fluorescence lifetimes (τ) and quantum yields (Φ) in solvents of varying polarity .
- pH Titration : Assess protonation/deprotonation of the diethylamino group (pKa ~8.5) and its impact on emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
